molecular formula C22H25N5O2 B11244857 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide

Cat. No.: B11244857
M. Wt: 391.5 g/mol
InChI Key: QTTOAPVYNZPHGS-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to an aminophenyl group, which is further connected to an ethoxybenzamide moiety

Preparation Methods

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, which undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

    Amination reaction: The intermediate is then reacted with 4-aminophenylamine to form the aminophenyl-pyrimidine derivative.

    Coupling with ethoxybenzoyl chloride: Finally, the aminophenyl-pyrimidine derivative is coupled with 4-ethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C22H25N5O2/c1-5-29-19-12-6-16(7-13-19)21(28)24-17-8-10-18(11-9-17)25-22-23-15(2)14-20(26-22)27(3)4/h6-14H,5H2,1-4H3,(H,24,28)(H,23,25,26)

InChI Key

QTTOAPVYNZPHGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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